molecular formula C12H18O2 B7990242 2-(3-Methyl-4-propoxyphenyl)ethanol

2-(3-Methyl-4-propoxyphenyl)ethanol

Cat. No.: B7990242
M. Wt: 194.27 g/mol
InChI Key: COWAYQFDQGJJGF-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-propoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol It is a derivative of phenylethanol, characterized by the presence of a methyl group at the 3-position and a propoxy group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methyl-4-propoxyphenyl)ethanol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3-methyl-4-propoxyphenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with ethylene oxide to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-propoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halides or amines, depending on the substituent introduced.

Scientific Research Applications

2-(3-Methyl-4-propoxyphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-propoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A simpler analog without the methyl and propoxy groups.

    4-Propoxyphenylethanol: Similar structure but lacks the methyl group.

    3-Methylphenylethanol: Similar structure but lacks the propoxy group.

Uniqueness

2-(3-Methyl-4-propoxyphenyl)ethanol is unique due to the presence of both the methyl and propoxy groups, which can influence its chemical reactivity and physical properties. These substituents may enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methyl-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)9-10(12)2/h4-5,9,13H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWAYQFDQGJJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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